molecular formula C8H6BrF2IO B8247202 1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene

1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene

Cat. No.: B8247202
M. Wt: 362.94 g/mol
InChI Key: HUBXBBHOHSRHOH-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene is an organic compound with the molecular formula C8H6BrF2IO. This compound is characterized by the presence of bromine, iodine, and difluoroethoxy groups attached to a benzene ring. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene can be synthesized through a multi-step process involving the following key steps:

    Bromination: The starting material, 3-(2,2-difluoroethoxy)benzene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the benzene ring.

    Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like silver(I) oxide to replace a hydrogen atom with an iodine atom at the specified position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, are commonly used along with bases like potassium carbonate or cesium carbonate. Reactions are performed under inert atmosphere conditions, often in the presence of ligands like triphenylphosphine.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.

    Coupling Products: Products include biaryl compounds or other complex aromatic structures formed through carbon-carbon bond formation.

Scientific Research Applications

1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene involves its interaction with molecular targets through its reactive bromine and iodine atoms. These halogen atoms can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The difluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

    1-Bromo-3-(2,2-difluoroethoxy)benzene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

    1-Iodo-3-(2,2-difluoroethoxy)benzene: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.

    1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene: Contains a fluorine atom instead of iodine, altering its chemical properties and reactivity.

Uniqueness: 1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and enable a wider range of chemical transformations compared to similar compounds. The difluoroethoxy group also imparts specific electronic and steric effects that influence the compound’s behavior in chemical reactions.

Properties

IUPAC Name

1-bromo-3-(2,2-difluoroethoxy)-5-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2IO/c9-5-1-6(12)3-7(2-5)13-4-8(10)11/h1-3,8H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBXBBHOHSRHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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